molecular formula C10H7ClO2 B14427917 [(2-Chlorophenyl)methylidene]propanedial CAS No. 82700-44-5

[(2-Chlorophenyl)methylidene]propanedial

Cat. No.: B14427917
CAS No.: 82700-44-5
M. Wt: 194.61 g/mol
InChI Key: LHLOAQKWTVVLJB-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a propanedial moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methylidene]propanedial typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

[(2-Chlorophenyl)methylidene]propanedial has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(4-Chlorophenyl)methylidene]propanedial: Similar structure but with the chlorine atom at the para position.

    [(2-Bromophenyl)methylidene]propanedial: Similar structure but with a bromine atom instead of chlorine.

    [(2-Chlorophenyl)methylidene]butanedial: Similar structure but with an additional carbon in the propanedial moiety.

Uniqueness

[(2-Chlorophenyl)methylidene]propanedial is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

82700-44-5

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylidene]propanedial

InChI

InChI=1S/C10H7ClO2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-7H

InChI Key

LHLOAQKWTVVLJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C=O)C=O)Cl

Origin of Product

United States

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